molecular formula C8H14ClNO2 B8763291 2-Pyrrolidinone, 3-(3-chloropropyl)-5-(hydroxymethyl)-, (3R,5S)-

2-Pyrrolidinone, 3-(3-chloropropyl)-5-(hydroxymethyl)-, (3R,5S)-

Cat. No.: B8763291
M. Wt: 191.65 g/mol
InChI Key: XDTZVYVWJYSEIU-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pyrrolidinone, 3-(3-chloropropyl)-5-(hydroxymethyl)-, (3R,5S)- is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The compound features a pyrrolidinone ring substituted with a chloropropyl group and a hydroxymethyl group, making it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinone, 3-(3-chloropropyl)-5-(hydroxymethyl)-, (3R,5S)- typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidinone and chloropropanol.

    Reaction Conditions: The reaction conditions may include the use of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol) to facilitate the substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidinone, 3-(3-chloropropyl)-5-(hydroxymethyl)-, (3R,5S)- can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The chloropropyl group can be reduced to form a propyl group.

    Substitution: The chlorine atom in the chloropropyl group can be substituted with other nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, thiols, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid, while substitution of the chlorine atom may yield various substituted derivatives.

Scientific Research Applications

2-Pyrrolidinone, 3-(3-chloropropyl)-5-(hydroxymethyl)-, (3R,5S)- has several scientific research applications, including:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Materials Science: It may be used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Pyrrolidinone, 3-(3-chloropropyl)-5-(hydroxymethyl)-, (3R,5S)- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved may include binding to active sites, inhibition of enzyme activity, or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Pyrrolidinone, 3-(3-chloropropyl)-5-(hydroxymethyl)-, (3R,5S)- include:

    2-Pyrrolidinone,3-(3-chloropropyl)-5-(hydroxymethyl)-,(3R,5R)-: A stereoisomer with different spatial arrangement of atoms.

    2-Pyrrolidinone,3-(3-bromopropyl)-5-(hydroxymethyl)-: A compound with a bromine atom instead of chlorine.

    2-Pyrrolidinone,3-(3-chloropropyl)-5-(methyl)-: A compound with a methyl group instead of a hydroxymethyl group.

Uniqueness

The uniqueness of 2-Pyrrolidinone, 3-(3-chloropropyl)-5-(hydroxymethyl)-, (3R,5S)- lies in its specific stereochemistry and functional groups, which may confer distinct reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

(3R,5S)-3-(3-chloropropyl)-5-(hydroxymethyl)pyrrolidin-2-one

InChI

InChI=1S/C8H14ClNO2/c9-3-1-2-6-4-7(5-11)10-8(6)12/h6-7,11H,1-5H2,(H,10,12)/t6-,7+/m1/s1

InChI Key

XDTZVYVWJYSEIU-RQJHMYQMSA-N

Isomeric SMILES

C1[C@H](C(=O)N[C@@H]1CO)CCCCl

Canonical SMILES

C1C(C(=O)NC1CO)CCCCl

Origin of Product

United States

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